PHA-680632 is a potent small molecule inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. [, ] It was discovered and developed by Nerviano Medical Sciences (later acquired by Pfizer). [, , ] This compound has been investigated for its antitumor activity and its potential as an anticancer therapeutic. [, , , , ]
PHA-680632 functions as an ATP-competitive inhibitor of Aurora kinases. [, ] It disrupts the cell cycle by interfering with the critical roles Aurora kinases play in chromosome segregation and cell division. [] This inhibition leads to various cellular responses, including:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4